1,1'-(2-Bromoethylidene)bis[2,3-dichloro-4-methoxy-benzene
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Overview
Description
Benzene, 1,1’-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy- is a complex organic compound with the molecular formula C16H13BrCl4O2 and a molecular weight of 458.99 . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy- typically involves the reaction of 2,3-dichloro-4-methoxybenzene with a brominating agent under controlled conditions . The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques is essential to remove any impurities that may affect the compound’s performance in various applications .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Benzene, 1,1’-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving biochemical pathways and molecular interactions.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzene, 1,1’-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy- include:
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-
- Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-
- Benzene, 1,1’-(2-chloroethylidene)bis[2,3-dichloro-4-methoxy-
Uniqueness
What sets Benzene, 1,1’-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy- apart from similar compounds is its specific bromine and chlorine substitutions, which confer unique reactivity and properties. These substitutions make it particularly useful in specialized chemical syntheses and research applications .
Properties
IUPAC Name |
1-[2-bromo-1-(2,3-dichloro-4-methoxyphenyl)ethyl]-2,3-dichloro-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl4O2/c1-22-11-5-3-8(13(18)15(11)20)10(7-17)9-4-6-12(23-2)16(21)14(9)19/h3-6,10H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPDMPNYVYGKMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CBr)C2=C(C(=C(C=C2)OC)Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465651 |
Source
|
Record name | Benzene, 1,1'-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397301-38-1 |
Source
|
Record name | Benzene, 1,1'-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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